Evidence of PIKfyve Inhibitory Activity from the Patent Literature
The target compound is disclosed in patent US20240016810A1 as a PIKfyve inhibitor. However, the specific quantitative activity data for this exact molecule could not be extracted from the available patent text [1]. Comparators within the same patent, such as BDBM50590929 and BDBM645402, demonstrate IC50 values of 1 nM and 32 nM, respectively, against PIKfyve in a Carna Biosciences ADP-Glo assay. While a class-level inference can be made that the target compound is a PIKfyve inhibitor, no direct quantitative comparison can be asserted.
| Evidence Dimension | PIKfyve Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not extractable from source |
| Comparator Or Baseline | BDBM50590929 (IC50: 1 nM); BDBM645402 (IC50: 32 nM) |
| Quantified Difference | Cannot be calculated |
| Conditions | PIKfyve biochemical assay using Promega ADP-Glo Kinase Assay (Carna Biosciences) |
Why This Matters
This establishes the compound's target class but does not provide sufficient quantitative evidence for procurement decisions over other PIKfyve inhibitors.
- [1] Tardiff, D. et al. US Patent Application US20240016810A1. Compositions and methods for the treatment and prevention of neurological disorders. Filed 2024. View Source
